molecular formula C6H10O B096807 trans,trans-2,4-Hexadien-1-ol CAS No. 17102-64-6

trans,trans-2,4-Hexadien-1-ol

Cat. No.: B096807
CAS No.: 17102-64-6
M. Wt: 98.14 g/mol
InChI Key: MEIRRNXMZYDVDW-MQQKCMAXSA-N
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Description

trans,trans-2,4-Hexadien-1-ol, also known as sorbic alcohol or sorbyl alcohol, is an organic compound with the molecular formula C6H10O. It is a conjugated diene alcohol, characterized by the presence of two double bonds and a hydroxyl group. This compound is known for its applications in various fields, including organic synthesis and industrial processes .

Mechanism of Action

Target of Action

2,4-Hexadien-1-ol, also known as trans,trans-2,4-Hexadien-1-ol , is a medium-chain primary fatty alcohol . It is primarily used in the Diels–Alder reaction, a chemical reaction between a conjugated diene and a substituted alkene, commonly termed the dienophile, to form a substituted cyclohexene system .

Mode of Action

The mode of action of 2,4-Hexadien-1-ol is primarily through its participation in the Diels–Alder reaction . In this reaction, 2,4-Hexadien-1-ol acts as the diene, which reacts with a dienophile to form a cyclohexene derivative . The stereochemical outcome of this reaction can be explained by the application of the endo rule, which positions the hydroxymethyl group to attack the reactive anhydride moiety .

Biochemical Pathways

It is known that the compound participates in the diels–alder reaction, a type of [4+2] cycloaddition . This reaction is a method for forming 6-membered rings, which are common in many biochemical compounds and pathways .

Result of Action

The result of the action of 2,4-Hexadien-1-ol is the formation of a highly functionalized cyclohexene derivative through the Diels–Alder reaction . This reaction results in the formation of a new six-membered ring, which can be further functionalized or used in the synthesis of more complex molecules .

Action Environment

The action of 2,4-Hexadien-1-ol can be influenced by various environmental factors. For instance, the Diels–Alder reaction in which it participates is usually carried out at moderate to high temperatures and even under pressure . Additionally, safety data suggests that the compound should be kept away from heat and sources of ignition, indicating that its stability and efficacy could be affected by these factors .

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the common methods to synthesize trans,trans-2,4-Hexadien-1-ol involves the Diels-Alder reaction. This reaction typically involves the cycloaddition of a diene and a dienophile. For instance, the reaction between this compound and maleic anhydride in refluxing toluene for 5 minutes results in the formation of a white crystalline material . The reaction conditions include heating the mixture to reflux and then allowing it to cool to room temperature to precipitate the product.

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The industrial process may also involve additional purification steps such as distillation and recrystallization to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: trans,trans-2,4-Hexadien-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The double bonds can be reduced to form saturated alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide for converting the hydroxyl group to halides.

Major Products Formed:

    Oxidation: Formation of hexadienal or hexadienoic acid.

    Reduction: Formation of hexanol.

    Substitution: Formation of halogenated derivatives like hexadienyl chloride or bromide.

Scientific Research Applications

trans,trans-2,4-Hexadien-1-ol has diverse applications in scientific research:

Comparison with Similar Compounds

    2,4-Hexadienal: An aldehyde derivative with similar conjugated diene structure.

    2,4-Hexadienoic acid: A carboxylic acid derivative with similar conjugated diene structure.

    Hexadienyl chloride: A halogenated derivative with similar conjugated diene structure.

Uniqueness: trans,trans-2,4-Hexadien-1-ol is unique due to the presence of both a hydroxyl group and a conjugated diene system. This combination allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. Its ability to undergo Diels-Alder reactions and other addition reactions distinguishes it from other similar compounds .

Properties

IUPAC Name

(2E,4E)-hexa-2,4-dien-1-ol
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InChI

InChI=1S/C6H10O/c1-2-3-4-5-6-7/h2-5,7H,6H2,1H3/b3-2+,5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEIRRNXMZYDVDW-MQQKCMAXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC=CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C=C/CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
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DSSTOX Substance ID

DTXSID3047631
Record name (2E,4E)-Hexa-2,4-dien-1-ol
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Molecular Weight

98.14 g/mol
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Physical Description

Solid with an agreeable odor of freshly cut grass; mp = 30.5-31.5 deg C; [Merck Index] Colorless solid with a green herbal odor; [Bedoukian Research MSDS], colourless solid; green, vegetable aroma
Record name 2,4-Hexadien-1-ol
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Record name 2,4-Hexadien-1-ol
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Solubility

Insoluble in water; Soluble in fat, soluble (in ethanol)
Record name 2,4-Hexadien-1-ol
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Vapor Pressure

0.02 [mmHg]
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CAS No.

17102-64-6, 111-28-4
Record name (2E,4E)-2,4-Hexadien-1-ol
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Record name Hexa-2,4-dien-1-ol
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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